molecular formula C14H13NO2 B13774838 N-Phenyl-N-(prop-2-EN-1-YL)furan-2-carboxamide CAS No. 66668-15-3

N-Phenyl-N-(prop-2-EN-1-YL)furan-2-carboxamide

Cat. No.: B13774838
CAS No.: 66668-15-3
M. Wt: 227.26 g/mol
InChI Key: JKYAYTPXMRJIKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenyl-N-(prop-2-en-1-yl)furan-2-carboxamide is a synthetic furan-carboxamide derivative of interest in medicinal chemistry and chemical biology research. The furan ring is a privileged scaffold in drug discovery, known for its ability to engage in hydrogen bonding and modify the pharmacokinetic properties of lead compounds . Compounds within the furan-2-carboxamide family have demonstrated significant potential as antibiofilm agents. Research indicates that structurally similar molecules can inhibit biofilm formation in pathogens like Pseudomonas aeruginosa by potentially interfering with quorum-sensing systems, such as the LasR receptor, and reducing the production of virulence factors like pyocyanin and proteases . The prop-2-en-1-yl (allyl) group attached to the nitrogen atom provides a versatile chemical handle for further synthetic modification, allowing researchers to explore structure-activity relationships or conjugate the molecule to other platforms . This product is intended for research purposes only, such as the synthesis of novel hybrid molecules for pharmacological evaluation or as a building block in the development of new chemical probes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

66668-15-3

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

N-phenyl-N-prop-2-enylfuran-2-carboxamide

InChI

InChI=1S/C14H13NO2/c1-2-10-15(12-7-4-3-5-8-12)14(16)13-9-6-11-17-13/h2-9,11H,1,10H2

InChI Key

JKYAYTPXMRJIKX-UHFFFAOYSA-N

Canonical SMILES

C=CCN(C1=CC=CC=C1)C(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Preparation via Amide Bond Formation from Furan-2-carbonyl Chloride and Amines

The most direct and widely used method for synthesizing N-phenyl-N-(prop-2-en-1-yl)furan-2-carboxamide involves the reaction of furan-2-carbonyl chloride with the appropriate amine under basic conditions.

General Procedure:

  • Starting Materials:
    • Furan-2-carbonyl chloride (acid chloride derivative of furan-2-carboxylic acid)
    • N-phenylprop-2-en-1-amine (or sequential amination with aniline and allylating agent)
  • Reagents and Conditions:
    • Base such as triethylamine or trimethylamine to neutralize HCl formed
    • Solvent: dry dichloromethane or similar inert organic solvent
    • Temperature: room temperature to mild heating
  • Reaction:
    The acid chloride reacts with the amine nucleophile to form the amide bond, producing this compound in high yields (typically >90%)
  • Workup:
    Extraction, washing, drying, and purification by column chromatography or recrystallization

This method is well-established for furan-2-carboxamide derivatives and provides a straightforward route to the target compound with excellent purity and yield.

Sequential N-Alkylation and Amidation Route

An alternative approach involves first preparing N-phenylfuran-2-carboxamide, followed by N-alkylation with allyl bromide or a similar allylating agent.

Steps:

  • Synthesis of N-phenylfuran-2-carboxamide:

    • Reaction of furan-2-carbonyl chloride with aniline under basic conditions as above.
  • N-Allylation:

    • Treatment of N-phenylfuran-2-carboxamide with allyl bromide or allyl chloride in the presence of a base such as potassium carbonate or sodium hydride.
    • This selectively alkylates the amide nitrogen to introduce the prop-2-en-1-yl group.

This two-step route allows for better control of substitution patterns but may require careful optimization to avoid over-alkylation or side reactions.

Detailed Experimental Data from Literature

Step Reagents & Conditions Yield (%) Notes
Furan-2-carbonyl chloride + 4-bromoaniline + triethylamine, DCM, rt 94% High yield amidation reaction
Suzuki coupling of N-(4-bromophenyl)furan-2-carboxamide with aryl boronic acids, Pd(PPh3)4, K3PO4, toluene/methanol, reflux 2 h 43–83% Moderate to good yields, depending on substituents
Hydrolysis of esters to acids using KOH in refluxing methanol High Used in synthesis of related carboxylic acids for further amidation

Summary of Preparation Methodology

Preparation Method Description Advantages Limitations
Direct Amidation Reaction of furan-2-carbonyl chloride with N-phenylprop-2-en-1-amine or aniline + allyl bromide High yield, straightforward, mild conditions Requires preparation of acid chloride, moisture sensitive
Sequential N-Alkylation Amidation followed by N-allylation Allows stepwise control of substitution Potential for side reactions, requires optimization
Suzuki–Miyaura Coupling Palladium-catalyzed cross-coupling on bromophenyl derivatives Enables structural diversity Requires expensive catalysts, not direct for title compound

Analytical and Characterization Data

  • Nuclear Magnetic Resonance (NMR):
    Characteristic signals for the furan ring protons, amide NH, phenyl protons, and allyl side chain vinyl protons are observed.
  • Mass Spectrometry (MS):
    Molecular ion peak consistent with molecular weight 227.26 g/mol confirms compound identity.
  • Melting Point and Purity: Determined by standard methods; high purity achieved by chromatographic purification.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or alkaline conditions:

  • Acidic Hydrolysis :
    Treatment with HCl (6M) at 100°C for 24 hours cleaves the amide bond, yielding furan-2-carboxylic acid and N-phenylprop-2-en-1-amine .

  • Alkaline Hydrolysis :
    Reaction with NaOH (10% w/v) at 80°C produces sodium furan-2-carboxylate and N-allylaniline.

Oxidation Reactions

The allyl (prop-2-en-1-yl) group is susceptible to oxidation:

  • Epoxidation :
    Using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C yields an epoxide derivative, confirmed by NMR (δ 3.8–4.2 ppm, epoxy protons).

  • Dihydroxylation :
    Osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) generates a vicinal diol (cis-dihydroxy product).

Reaction TypeReagents/ConditionsProductsYieldReference
Acidic Hydrolysis6M HCl, 100°C, 24hFuran-2-carboxylic acid + N-phenylprop-2-en-1-amine78%
Epoxidationm-CPBA, CH₂Cl₂, 0°CEpoxide derivative65%

Alkylation and Acylation

The secondary amine in the amide group participates in nucleophilic reactions:

  • Methylation :
    Reacts with methyl iodide (CH₃I) in THF under reflux to form a quaternary ammonium salt.

  • Acylation :
    Treatment with acetyl chloride (AcCl) in pyridine produces N-acetylated furan-2-carboxamide.

Catalytic Cyclization

Under Ag(I) catalysis, the compound participates in oxidative cyclization with N-oxides to form substituted furans. For example:

  • AgOTf (5 mol%) in DCM at 25°C with 8-methylquinoline oxide generates 2,4-disubstituted furan derivatives via α-oxo silver carbene intermediates .

Mechanism :

  • Ag(I) chelates with the amide oxygen and alkyne group.

  • Nucleophilic attack by the N-oxide forms a vinyl silver intermediate.

  • 1,2-Alkyne migration and cyclization yield furan products .

Reaction Mechanisms and Computational Insights

Density functional theory (DFT) studies reveal:

  • Energy Barriers :
    The 1,2-alkyne migration step in Ag(I)-catalyzed cyclization has a Gibbs free energy barrier (ΔG‡) of 19.9 kcal/mol .

  • Chelation Effects :
    Ag(I) coordination lowers the activation energy by stabilizing transition states through π-alkyne interactions .

Stability and Reactivity Trends

  • Thermal Stability :
    Decomposes above 200°C, releasing CO and NH₃ .

  • Photoreactivity :
    UV irradiation (254 nm) induces [2+2] cycloaddition of the allyl group with adjacent carbonyls.

Scientific Research Applications

Antiviral Applications

Recent studies have explored the antiviral properties of furan-carboxamide derivatives, including N-Phenyl-N-(prop-2-EN-1-YL)furan-2-carboxamide. A notable study demonstrated that certain furan derivatives exhibited significant inhibitory activity against the H5N1 influenza virus. The structure–activity relationship (SAR) analysis indicated that modifications to the furan scaffold could enhance antiviral potency, with some compounds showing micromolar activity levels against the virus .

Table 1: Antiviral Activity of Furan-Carboxamide Derivatives

Compound NameEC50 (μM)Virus Target
2,5-Dimethyl-N-(2-(benzyl)thio)ethyl)furan-3-carboxamide1.25H5N1 Influenza
This compoundTBDTBD

Anticancer Research

The anticancer potential of furan derivatives has also been investigated, with promising results. A study focused on synthesizing various furan-carboxamide derivatives and evaluating their cytotoxic effects on human colon cancer cells (HCT-116). The results indicated that these compounds could inhibit cancer cell proliferation effectively, suggesting a potential role in cancer therapeutics .

Table 2: Cytotoxic Effects of Furan-Carboxamide Derivatives

Compound NameIC50 (μM)Cancer Cell Line
N-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)furan-2-carboxamide0.5HCT-116
This compoundTBDTBD

Cosmetic Formulations

Beyond therapeutic applications, this compound may have potential uses in cosmetic formulations. The compound's properties can be leveraged to develop formulations that enhance skin hydration and stability. Research has shown that incorporating furan derivatives into cosmetic products can improve their sensory attributes and moisturizing effects .

Future Directions and Case Studies

The ongoing research into furan-carboxamide derivatives indicates a growing interest in their pharmacological properties. For instance, further optimization of structural elements could lead to the development of more potent antiviral and anticancer agents. A case study involving a derivative showed improved selectivity and bioactivity after structural modifications aimed at enhancing solubility and reducing toxicity .

Table 3: Summary of Case Studies on Furan-Carboxamides

Study FocusKey Findings
Antiviral Activity against H5N1Identified novel inhibitors with micromolar potency
Anticancer Activity on HCT-116Significant cytotoxic effects observed
Cosmetic Formulation DevelopmentImproved sensory and moisturizing properties

Mechanism of Action

The mechanism of action of N-phenyl-N-2-propen-1-yl-2-Furancarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-Phenyl-N-(prop-2-en-1-yl)furan-2-carboxamide and related compounds:

Compound Structure Key Features Reported Activity References
This compound Phenyl + allyl substituents on amide nitrogen; furan-2-carboxamide core Reactive allyl group; potential for polymerization or cross-linking; no direct pharmacological data. Unknown (limited evidence). Likely explored for synthetic utility.
Furanylfentanyl Phenyl + phenethylpiperidin-4-yl substituents; furan-2-carboxamide core High-affinity μ-opioid receptor agonist; potent analgesic; associated with overdose fatalities. 100x more potent than morphine; linked to illicit drug markets.
Nor-furanylfentanyl Phenyl + piperidin-4-yl substituents; furan-2-carboxamide core Metabolite of furanylfentanyl; reduced opioid activity compared to parent compound. Detected in hepatocyte studies; lower receptor affinity.
N-(2-Nitrophenyl)furan-2-carboxamide 2-Nitrophenyl substituent; furan-2-carboxamide core Planar amide conformation; intramolecular hydrogen bonding; crystallographic studies available. No reported bioactivity; studied for crystallographic properties.
3-Furanyl fentanyl 3-Furanyl carboxamide substituent (vs. 2-furanyl in furanylfentanyl) Positional isomer of furanylfentanyl; differing receptor binding due to furan ring orientation. Lower opioid receptor affinity than 2-furanyl isomer; less common in illicit markets.

Structural and Functional Insights

  • Opioid Receptor Interactions : Unlike furanylfentanyl, which binds strongly to μ-opioid receptors due to its phenethylpiperidine moiety , the allyl group in the target compound likely precludes significant opioid activity. This highlights the critical role of nitrogen substituents in determining pharmacological profiles .
  • Metabolic Stability: The absence of a piperidine ring in this compound suggests reduced metabolic susceptibility compared to furanylfentanyl, which undergoes hepatic N-dealkylation to form nor-furanylfentanyl .

Analytical and Regulatory Considerations

  • Detection Challenges : While furanylfentanyl is routinely identified via LC-MS/MS in forensic screenings , the allyl-substituted analog may require distinct analytical protocols due to its unique fragmentation pattern.

Biological Activity

N-Phenyl-N-(prop-2-EN-1-YL)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from various studies and findings.

Synthesis and Structural Characterization

The synthesis of this compound involves several steps, typically starting from furan derivatives. The structural characterization can be performed using techniques like NMR and mass spectrometry to confirm the molecular structure and purity.

Anticancer Properties

Research has demonstrated that compounds containing the furan ring exhibit significant cytotoxicity against various cancer cell lines. For instance, a study indicated that derivatives of furan, including those similar to this compound, showed potent antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) with IC50 values in the nanomolar range .

Table 1: Cytotoxicity Data of Furan Derivatives

CompoundCell LineIC50 (nM)
N-Phenyl-N-(prop-2-EN-1-YL)...MCF-72.9
Furan Derivative XNCI-H4605.0
Furan Derivative YMDA-MB-23110.0

The mechanism of action for these compounds often involves inducing apoptosis through mitochondrial pathways. Studies have shown that treatment with these derivatives leads to increased levels of pro-apoptotic proteins such as Bax and p53, while decreasing anti-apoptotic proteins like Bcl-2 .

Enzyme Inhibition

Another significant biological activity of this compound relates to tyrosinase inhibition , which is crucial in melanin production and skin pigmentation disorders. The compound has been assessed for its ability to inhibit mushroom tyrosinase, showing promising results with low IC50 values indicative of strong inhibitory activity .

Table 2: Tyrosinase Inhibition Activity

CompoundIC50 (µM)
N-Phenyl-N-(prop-2-EN-1-YL)...0.0433
Kojic Acid19.97

Neuropharmacological Effects

In addition to anticancer properties, this compound has shown potential as a modulator of neurotransmitter receptors. Some studies suggest that similar compounds may enhance GABAergic activity, which could be beneficial in treating anxiety and other neurological disorders .

Case Studies

Recent case studies have highlighted the clinical implications of furan-based compounds. For example, a report on the acute effects of related compounds indicated significant respiratory depression and miosis in patients, underscoring the need for careful monitoring during therapeutic use . The use of naloxone as an antidote in cases of overdose further emphasizes the potency and risks associated with these compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-phenyl-N-(prop-2-en-1-yl)furan-2-carboxamide and related carboxamide derivatives?

  • Methodological Answer : Acyl chloride intermediates are frequently utilized. For example, furan-2-carbonyl chloride can react with substituted anilines or amines under reflux in acetonitrile or 1,4-dioxane to form carboxamides . Intramolecular interactions, such as hydrogen bonding between the amide group and substituents (e.g., nitro groups), may influence reaction yields and product stability . Optimization of reaction time (e.g., 18–24 hours) and solvent selection (e.g., acetonitrile for faster evaporation) is critical for crystallinity .

Q. How can the molecular conformation and crystallographic parameters of N-phenyl-N-(prop-2-en-1-yl)furan-2-carboxamide be determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, studies on analogous compounds like N-(2-nitrophenyl)furan-2-carboxamide revealed planar amide linkages (C=O and N–H) with dihedral angles <10° between aromatic rings . Weak intermolecular interactions (e.g., C–H⋯O) stabilize helical chains in the crystal lattice, which can be visualized using software like SHELX .

Q. What spectroscopic techniques are suitable for characterizing the structural features of this compound?

  • Methodological Answer :

  • IR spectroscopy : Identify amide N–H stretches (~3310 cm⁻¹) and carbonyl C=O vibrations (~1670 cm⁻¹) .
  • NMR : ¹H NMR resolves aromatic protons (δ 6.5–8.1 ppm) and allylic protons from the propenyl group (δ 5–6 ppm). ¹³C NMR confirms carbonyl carbons (~157 ppm) and furan ring carbons (~112–148 ppm) .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., m/z 374.5 for C₂₄H₂₆N₂O₂) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of N-phenyl-N-(prop-2-en-1-yl)furan-2-carboxamide?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites, such as the furan oxygen or propenyl double bond, which influence interactions with biological targets (e.g., μ-opioid receptors) . Correlation-energy functionals (e.g., Colle-Salvetti) further refine intramolecular interaction energies .

Q. What structural modifications enhance or diminish the compound’s binding affinity to opioid receptors?

  • Methodological Answer : Structure-activity relationship (SAR) studies suggest:

  • Phenyl substitutions : Electron-withdrawing groups (e.g., nitro) increase planarity and receptor affinity .
  • Propenyl group : The allyl moiety’s rigidity may stabilize π-π stacking with receptor aromatic residues .
  • Furan ring : Replacing furan with thiophene reduces potency due to altered electronic profiles .
    • Experimental validation involves competitive binding assays using radiolabeled ligands (e.g., [³H]-DAMGO) in transfected cell lines .

Q. What analytical challenges arise in detecting N-phenyl-N-(prop-2-en-1-yl)furan-2-carboxamide in complex biological matrices?

  • Methodological Answer :

  • Sample preparation : Solid-phase extraction (SPE) with mixed-mode cartridges isolates the compound from plasma or urine .
  • Chromatography : Ultra-HPLC (e.g., C18 columns, 1.7 µm particles) separates isomers (e.g., cis/trans propenyl) with mobile phases of acetonitrile/0.1% formic acid .
  • Detection : High-resolution tandem MS (HRMS/MS) in positive ion mode targets characteristic fragments (e.g., m/z 105 for phenylpiperidine) .

Q. How do crystallographic software tools (e.g., SHELX) resolve disorder or twinning in the crystal structure of this compound?

  • Methodological Answer : SHELXL refines disordered propenyl groups using PART instructions and restraints on bond lengths/angles. For twinned crystals (e.g., merohedral twinning), the HKLF5 format in SHELX applies twin laws (e.g., -h, -k, l) to deconvolute overlapping reflections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.